An In-depth Technical Guide to (3-Iodopyridin-4-yl)methanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to (3-Iodopyridin-4-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Iodopyridin-4-yl)methanol is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both an iodo group and a hydroxymethyl group, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers and professionals in drug development.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of (3-Iodopyridin-4-yl)methanol is crucial for its effective use in research and synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1422433-23-3 | [Note: While some sources may erroneously associate this compound with CAS number 38749-97-2, that number correctly identifies 3-Bromo-2-methylpyridine. The correct CAS number for (3-Iodopyridin-4-yl)methanol is 1422433-23-3.] |
| Molecular Formula | C₆H₆INO | N/A |
| Molecular Weight | 235.02 g/mol | [1] |
| Appearance | Off-White Solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from related compounds |
Synthesis of (3-Iodopyridin-4-yl)methanol
The synthesis of (3-Iodopyridin-4-yl)methanol can be achieved through a multi-step process starting from readily available precursors. A common and effective strategy involves the reduction of a corresponding carboxylic acid or ester. The following protocol outlines a representative synthesis.
Experimental Protocol:
Step 1: Synthesis of 3-Iodoisonicotinic Acid
This initial step involves the iodination of a suitable pyridine precursor.
Step 2: Esterification of 3-Iodoisonicotinic Acid
The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction.
Step 3: Reduction of Methyl 3-Iodoisonicotinate to (3-Iodopyridin-4-yl)methanol
The final step involves the selective reduction of the ester to the desired alcohol. A detailed protocol for a similar reduction of a pyridine ester is described in the synthesis of (2-Amino-pyridin-4-yl)-methanol, where lithium aluminum hydride is used as the reducing agent[2].
Materials:
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Methyl 3-iodoisonicotinate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Cooling water
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Benzene
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Filtration apparatus
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Rotary evaporator
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve a carefully weighed amount of lithium aluminum hydride in anhydrous THF.
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Slowly add a solution of methyl 3-iodoisonicotinate in anhydrous THF to the stirred LiAlH₄ suspension.
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After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours.
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Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
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Upon completion, carefully quench the reaction by the slow addition of cooling water.
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Collect the resulting precipitate by filtration and wash it with THF.
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Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be further purified by crystallization from a suitable solvent like benzene to yield (3-Iodopyridin-4-yl)methanol.
Chemical Reactivity and Synthetic Utility
The dual functionality of (3-Iodopyridin-4-yl)methanol makes it a valuable intermediate in organic synthesis.
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The Hydroxymethyl Group: The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization. It can also participate in esterification and etherification reactions.
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The Iodo Group: The iodine atom on the pyridine ring is a versatile functional group for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of substituents at the 3-position of the pyridine ring[3]. This reactivity is crucial for the construction of complex molecular architectures.
Applications in Drug Discovery and Materials Science
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in numerous approved drugs[4]. The unique substitution pattern of (3-Iodopyridin-4-yl)methanol makes it an attractive starting material for the synthesis of novel bioactive molecules. The ability to introduce diverse functionalities through cross-coupling reactions at the iodo-position, combined with modifications of the hydroxymethyl group, allows for the exploration of a vast chemical space in the search for new therapeutic agents. For instance, substituted pyridines are known to exhibit a wide range of biological activities, including as kinase inhibitors and central nervous system agents[5][6].
In materials science, the rigid aromatic core and the potential for functionalization make this compound a candidate for the synthesis of novel organic materials with interesting electronic and photophysical properties.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the iodine atom.
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¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the molecule. The carbon bearing the iodine atom will exhibit a characteristic upfield shift due to the heavy atom effect.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.02 g/mol ). The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be readily identifiable.
Safety and Handling
Iodopyridine derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Iodopyridines can be irritating to the skin, eyes, and respiratory system[5].
Conclusion
(3-Iodopyridin-4-yl)methanol is a valuable and versatile building block with significant potential in synthetic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties, a practical synthesis approach, and an overview of its potential applications to aid researchers in harnessing the full synthetic utility of this compound.
References
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]
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4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739. PubChem. [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. [Link]
-
Role of chemistry in drug discovery and drug design. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
- 1. 38749-97-2|(3-Iodopyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 2. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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